molecular formula C13H17N5O2 B8507184 6-Ethoxy Abacavir

6-Ethoxy Abacavir

Cat. No.: B8507184
M. Wt: 275.31 g/mol
InChI Key: ZLKMRESXTDSDID-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy Abacavir is a complex organic compound with a unique structure that includes a purine base, an ethoxy group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy Abacavir typically involves multiple steps, starting with the preparation of the purine base. The ethoxy group is introduced through an ethylation reaction, and the cyclopentene ring is formed via a cyclization reaction. The final step involves the introduction of the methanol group through a hydroxylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy Abacavir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy Abacavir has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy Abacavir involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

6-Ethoxy Abacavir can be compared with other similar compounds, such as:

    Adenosine: A naturally occurring purine nucleoside with similar structural features but different functional groups.

    Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group, lacking the purine base and ethoxy group.

    Ethoxyadenine: A purine derivative with an ethoxy group, similar to the compound but without the cyclopentene ring.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

[(1S,4R)-4-(2-amino-6-ethoxypurin-9-yl)cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C13H17N5O2/c1-2-20-12-10-11(16-13(14)17-12)18(7-15-10)9-4-3-8(5-9)6-19/h3-4,7-9,19H,2,5-6H2,1H3,(H2,14,16,17)/t8-,9+/m1/s1

InChI Key

ZLKMRESXTDSDID-BDAKNGLRSA-N

Isomeric SMILES

CCOC1=NC(=NC2=C1N=CN2[C@@H]3C[C@@H](C=C3)CO)N

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C3CC(C=C3)CO)N

Origin of Product

United States

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